

# Spectroscopic data for 5-Nitro-2-indanone characterization

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## Compound of Interest

Compound Name: 5-Nitro-2-indanone

Cat. No.: B051443

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## Characterization of 5-Nitro-2-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of **5-Nitro-2-indanone**. The information herein is intended to support research and development activities where this compound is of interest.

## Spectroscopic Data

The following tables summarize the expected spectroscopic data for **5-Nitro-2-indanone**. This data is critical for the structural confirmation and purity assessment of the compound.

## **<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)**

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~8.30	d	1H	Ar-H
~8.15	dd	1H	Ar-H
~7.60	d	1H	Ar-H
~3.60	s	4H	-CH <sub>2</sub> -C(O)-CH <sub>2</sub> -

## **<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)**

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Carbon Type
~215.0	C=O
~150.0	Ar-C (C-NO <sub>2</sub> )
~145.0	Ar-C
~138.0	Ar-C
~128.0	Ar-CH
~125.0	Ar-CH
~120.0	Ar-CH
~45.0	-CH <sub>2</sub> -

## **IR (Infrared) Spectroscopy Data (Predicted)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch
~1720	Strong	C=O Stretch (Ketone)
~1520	Strong	Asymmetric NO <sub>2</sub> Stretch
~1350	Strong	Symmetric NO <sub>2</sub> Stretch
~850	Strong	C-N Stretch

## Mass Spectrometry (MS) Data

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>3</sub> <a href="#">[1]</a>
Molecular Weight	177.16 g/mol <a href="#">[1]</a>
Exact Mass	177.0426 Da <a href="#">[1]</a>
Predicted Fragmentation (m/z)	Relative Intensity
177	[M] <sup>+</sup>
147	[M-NO] <sup>+</sup>
131	[M-NO <sub>2</sub> ] <sup>+</sup>
103	[C <sub>8</sub> H <sub>7</sub> ] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

### Synthesis of 5-Nitro-2-indanone

This protocol is adapted from established methods for the nitration of 2-indanone.

Materials:

- 2-indanone
- Fuming nitric acid (95%)
- Chloroform
- Sodium hydroxide solution (10%)
- Saturated sodium chloride solution (brine)
- Ethyl acetate
- Cyclohexane
- Ice

**Procedure:**

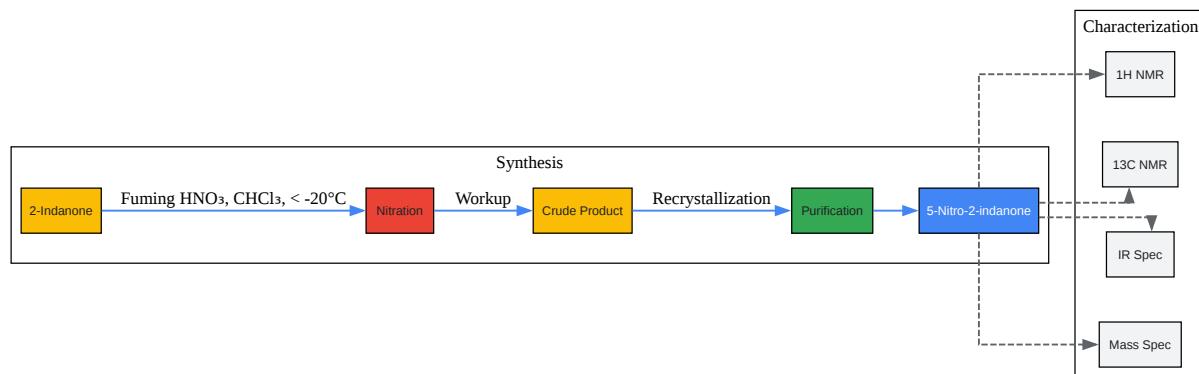
- In a 250 mL single-neck flask, dissolve 5.6 g of 2-indanone in 40 mL of chloroform.
- In a separate container, measure 13 mL of 95% fuming nitric acid.
- Cool both the 2-indanone solution and the fuming nitric acid in a cryogenic bath to a temperature below -20°C.
- With vigorous stirring, slowly add the cooled 2-indanone solution to the cooled fuming nitric acid over a period of 40 minutes, maintaining the temperature below -20°C.
- Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (100:1). The R<sub>f</sub> of the product is approximately 0.64, while the R<sub>f</sub> of 2-indanone is approximately 0.79.
- After the addition is complete, continue stirring the reaction mixture at -20°C for an additional 20 minutes to ensure the reaction goes to completion.
- Quench the reaction by carefully adding it to 60 mL of a 10% sodium hydroxide solution mixed with ice water.

- Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with chloroform (3 x 30 mL).
- Combine the organic phases and wash with saturated saline until the organic layer is neutral.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain a yellow solid.
- Recrystallize the crude product from a mixture of ethyl acetate and cyclohexane. Cool the solution to induce crystallization.
- Filter the reddish-brown crystals and dry them under vacuum to yield **5-Nitro-2-indanone**.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are to be recorded on a 400 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as the internal standard.
- IR Spectroscopy: The IR spectrum is to be recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.
- Mass Spectrometry: The mass spectrum is to be obtained using an electron ionization (EI) mass spectrometer.

## Visualizations



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Caption: Experimental workflow for the synthesis and characterization of **5-Nitro-2-indanone**.

Caption: Molecular structure of **5-Nitro-2-indanone**.

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## References

- 1. [web.pdx.edu](http://web.pdx.edu) [web.pdx.edu]
- To cite this document: BenchChem. [Spectroscopic data for 5-Nitro-2-indanone characterization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051443#spectroscopic-data-for-5-nitro-2-indanone-characterization>

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